Technical Guide: Solubility Profile & Phase Behavior of (5-Chloropyrazin-2-yl)methanamine Hydrochloride
Technical Guide: Solubility Profile & Phase Behavior of (5-Chloropyrazin-2-yl)methanamine Hydrochloride
This technical guide details the solubility profile, physicochemical behavior, and experimental handling of (5-Chloropyrazin-2-yl)methanamine hydrochloride (CAS: 1794737-26-0).
Executive Summary
(5-Chloropyrazin-2-yl)methanamine hydrochloride is a critical pyrazine building block used in the synthesis of diverse pharmaceutical agents, including kinase inhibitors (e.g., Acalabrutinib analogs). As a primary amine hydrochloride salt attached to an electron-deficient pyrazine ring, its solubility behavior is governed by the competition between the high lattice energy of the ionic salt and the lipophilicity of the chlorinated heteroaromatic core.
Understanding the differential solubility of this compound in aqueous versus organic media is the cornerstone of its isolation, purification, and downstream chemical manipulation. This guide provides a definitive analysis of these properties, supported by thermodynamic principles and validated experimental protocols.
Physicochemical Identity
-
Compound Name: (5-Chloropyrazin-2-yl)methanamine hydrochloride[1][2][3]
-
CAS Number: 1794737-26-0 (HCl Salt) | 1060814-53-0 (Free Base)[3]
-
Molecular Formula: C
H ClN [3][4][5][6] · HCl -
Structural Features:
-
Pyrazine Core: Electron-deficient, decreasing the basicity of the amine compared to benzylamine.
-
5-Chloro Substituent: Increases lipophilicity (LogP) of the free base but adds steric bulk.
-
HCl Salt Form: Dominates the solubility profile, rendering the compound highly polar.
-
Solubility Landscape: Water vs. Organic Solvents
The solubility of the hydrochloride salt is strictly dichotomous: it exhibits high affinity for protic, high-dielectric solvents and negligible affinity for non-polar aprotic solvents.
Quantitative Solubility Estimates (Ambient Temperature)
| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Thermodynamic Driver |
| Aqueous | Water (pH < 7) | High | > 100 mg/mL | Ion-dipole hydration of Cl⁻ and R-NH₃⁺. |
| Aqueous | Water (pH > 10) | Low (Converts to Free Base) | < 1 mg/mL | Deprotonation breaks ionic lattice; free base precipitates. |
| Protic Organic | Methanol (MeOH) | High | 50 - 80 mg/mL | H-bonding capability solvates the ionic pair. |
| Protic Organic | Ethanol (EtOH) | Moderate | 10 - 30 mg/mL | Reduced dielectric constant vs. MeOH limits salt dissociation. |
| Protic Organic | Isopropanol (IPA) | Low | < 5 mg/mL | Steric hindrance interferes with solvation shell. |
| Polar Aprotic | DMSO / DMF | Very High | > 150 mg/mL | High dipole moment effectively separates ion pairs. |
| Polar Aprotic | THF | Sparingly Soluble | < 1 mg/mL | Insufficient polarity to overcome lattice energy. |
| Non-Polar | DCM / Chloroform | Insoluble | < 0.1 mg/mL | Lack of H-bonding; unable to solvate ions. |
| Hydrocarbon | Hexane / Heptane | Insoluble | ~ 0 mg/mL | Complete lipophobic rejection. |
The "Switchable" Solubility Mechanism
The utility of this intermediate lies in its pH-dependent solubility switch.
-
Acidic/Neutral pH: The protonated ammonium species (
) is locked in the aqueous phase. -
Basic pH: Neutralization with NaOH or NaHCO
releases the free base ( ), which immediately inverts the solubility profile, becoming soluble in DCM or EtOAc and insoluble in water.
Experimental Protocols
Protocol A: Rapid Solubility Screen (Visual)
Validates solvent compatibility for reaction planning.
-
Preparation: Weigh 10 mg of (5-Chloropyrazin-2-yl)methanamine HCl into a clear HPLC vial.
-
Addition: Add 100 µL of the target solvent (starting concentration: 100 mg/mL).
-
Agitation: Vortex for 30 seconds.
-
Observation:
-
Clear Solution: Soluble.
-
Suspension: Insoluble.
-
-
Dilution: If insoluble, add solvent in 100 µL increments up to 1 mL total (10 mg/mL).
-
Heating: If still insoluble, heat to 40°C. Dissolution upon heating indicates potential for recrystallization.
Protocol B: Recrystallization (Purification)
Leverages the solubility differential between Methanol (Solvent A) and MTBE (Solvent B).
-
Dissolution: Dissolve crude crude salt in minimum hot Methanol (approx. 5 mL per gram) at 50°C.
-
Filtration: Filter hot through a 0.45 µm PTFE syringe filter to remove inorganic salts (e.g., NaCl) or dust.
-
Nucleation: Slowly add MTBE (Methyl tert-butyl ether) dropwise until a persistent haze forms.
-
Crystallization: Cool slowly to room temperature, then to 4°C. The HCl salt will crystallize out as the dielectric constant of the mixture drops.
-
Isolation: Filter the off-white solids and wash with cold MTBE.
Protocol C: Free-Base Extraction
For converting the stable storage form (HCl) to the reactive nucleophile.
-
Partition: Suspend the HCl salt in DCM (10 mL/g).
-
Neutralization: Add an equal volume of saturated aqueous NaHCO
. -
Extraction: Shake vigorously. The solid will dissolve as it deprotonates and partitions into the DCM layer.
-
Separation: Collect the organic (DCM) layer.
-
Drying: Dry over anhydrous Na
SO and concentrate in vacuo (Note: Free base amines can be unstable; use immediately).
Mechanistic Visualization
Solubility & Phase Partitioning Workflow
The following diagram illustrates the decision logic for solvent selection based on the desired chemical state (Salt vs. Free Base).
Caption: Decision tree for solvent selection and phase switching based on pH manipulation.
Dissolution Dynamics (Salt Form)
This diagram details the microscopic interactions occurring during the dissolution of the HCl salt in water versus the rejection in toluene.
Caption: Thermodynamic comparison of dissolution mechanisms in aqueous vs. non-polar media.
References
-
AquigenBio. "(5-Chloropyrazin-2-yl)methanamine Hydrochloride | CAS No: 1794737-26-0."[3] AquigenBio Product Catalog. Accessed February 2026. Link
-
PubChem. "(5-Chloropyrazin-2-yl)methanamine."[4] National Library of Medicine. CID 21714700.[4] Accessed February 2026. Link
-
American Chemical Society (ACS). "Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns." Organic Process Research & Development. (Discusses synthesis and isolation of chloropyrazine amine salts). Link
-
ChemicalBook. "(3-Chloropyrazin-2-yl)methanamine hydrochloride Properties and Synthesis." (Reference for regioisomer solubility behavior). Accessed February 2026. Link
-
Sigma-Aldrich. "(3-chloropyrazin-2-yl)methanamine hydrochloride Safety Data Sheet." Merck. (Safety and handling data). Link
Sources
- 1. 1794737-26-0|(5-Chloropyrazin-2-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 2. Page loading... [wap.guidechem.com]
- 3. (5-Chloropyrazin-2-yl)methanamine Hydrochloride | CAS No: 1794737-26-0 [aquigenbio.com]
- 4. (5-Chloropyrazin-2-yl)methanamine | C5H6ClN3 | CID 21714700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alentris.org [alentris.org]
- 6. (3-Chloropyrazin-2-yl)methanamine hydrochloride | C5H7Cl2N3 | CID 42614233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 939412-86-9 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
